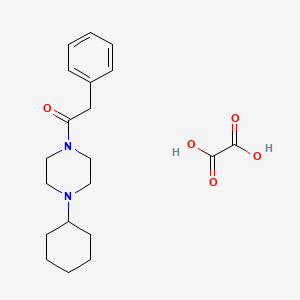

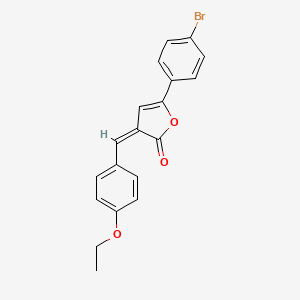

![molecular formula C13H8N4O5 B5112938 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B5112938.png)

2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid

Descripción general

Descripción

2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid, also known as NBD-BA, is a fluorescent probe that has been widely used in scientific research. This compound is commonly used to label proteins, peptides, and other biomolecules for fluorescence detection and imaging. NBD-BA is a versatile tool that has many applications in biochemistry, biophysics, and molecular biology.

Mecanismo De Acción

The mechanism of action of 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid is based on its fluorescence properties. When excited by a light source, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid emits a fluorescent signal that can be detected by a fluorescence detector. The intensity of the fluorescent signal is proportional to the amount of 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid present in the sample. This allows for the detection and quantification of labeled biomolecules.

Biochemical and Physiological Effects:

2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in scientific research.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid is its high sensitivity and selectivity for labeling biomolecules. Its fluorescence properties make it a valuable tool for studying the structure and function of biomolecules. However, one limitation of 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid is its susceptibility to photobleaching, which can result in a loss of fluorescence signal over time.

Direcciones Futuras

There are many future directions for the use of 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid in scientific research. One direction is the development of new labeling strategies that can improve the sensitivity and selectivity of 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid for specific biomolecules. Another direction is the use of 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid in live-cell imaging studies to study the dynamics of biomolecules in real-time. Additionally, the use of 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid in combination with other labeling strategies, such as FRET and superresolution microscopy, could lead to new insights into the structure and function of biomolecules.

Métodos De Síntesis

The synthesis of 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid involves the reaction of 2-aminobenzoic acid with 7-nitro-2,1,3-benzoxadiazol-4-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain pure 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid.

Aplicaciones Científicas De Investigación

2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid has been widely used in scientific research for labeling and detecting biomolecules. It has been used to label proteins, peptides, nucleic acids, and lipids for fluorescence detection and imaging. 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid has also been used to study protein-protein interactions, membrane transport, and enzyme activity. Its fluorescence properties make it a valuable tool for studying the structure and function of biomolecules.

Propiedades

IUPAC Name |

2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O5/c18-13(19)7-3-1-2-4-8(7)14-9-5-6-10(17(20)21)12-11(9)15-22-16-12/h1-6,14H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGYGSMIHWVJIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331222 | |

| Record name | 2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665235 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid | |

CAS RN |

333433-90-2 | |

| Record name | 2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5112857.png)

![3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B5112867.png)

![N-(3-cyclopentylpropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5112887.png)

![2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5112903.png)

![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5112910.png)

![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5112919.png)

![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5112923.png)

![N-[3-(aminocarbonyl)phenyl]-2-propoxybenzamide](/img/structure/B5112931.png)

![2-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5112940.png)